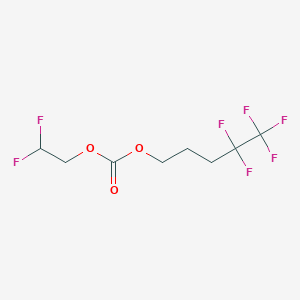
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate typically involves the reaction of 2,2-difluoroethanol with 4,4,5,5,5-pentafluoropentanol in the presence of a carbonate source. A common method includes:
Reactants: 2,2-Difluoroethanol and 4,4,5,5,5-pentafluoropentanol.
Catalyst: A base such as potassium carbonate.
Solvent: Anhydrous conditions using solvents like dichloromethane.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere to prevent moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate can undergo various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of fluorine atoms, the compound is susceptible to nucleophilic attack, leading to substitution reactions.
Hydrolysis: The carbonate group can be hydrolyzed under acidic or basic conditions to yield corresponding alcohols and carbon dioxide.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of substituted fluorinated compounds.
Hydrolysis: Production of 2,2-difluoroethanol and 4,4,5,5,5-pentafluoropentanol.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学研究应用
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Applied in the production of specialty polymers and coatings that require high thermal and chemical resistance.
作用机制
The mechanism by which 2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate exerts its effects is primarily through its reactivity with nucleophiles and its ability to undergo hydrolysis. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved include:
Nucleophilic Sites: The compound can react with nucleophilic sites on enzymes or other biomolecules, potentially inhibiting or modifying their activity.
Hydrolysis Pathways: The carbonate group can be hydrolyzed, releasing fluorinated alcohols that may interact with biological systems.
相似化合物的比较
Similar Compounds
- 2,2-Difluoroethyl 4,4,5,5,5-tetrafluoropentyl carbonate
- 2,2-Difluoroethyl 4,4,5,5,5-trifluoropentyl carbonate
- 2,2-Difluoroethyl 4,4,5,5,5-hexafluoropentyl carbonate
Uniqueness
2,2-Difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate is unique due to its specific fluorination pattern, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. The presence of five fluorine atoms on the pentyl chain and two on the ethyl group makes it particularly valuable in applications requiring high-performance materials.
This compound’s unique structure and properties make it a versatile tool in scientific research and industrial applications, distinguishing it from other fluorinated carbonates.
属性
分子式 |
C8H9F7O3 |
|---|---|
分子量 |
286.14 g/mol |
IUPAC 名称 |
2,2-difluoroethyl 4,4,5,5,5-pentafluoropentyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c9-5(10)4-18-6(16)17-3-1-2-7(11,12)8(13,14)15/h5H,1-4H2 |
InChI 键 |
GIYZPJLKIUHUGQ-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(F)(F)F)(F)F)COC(=O)OCC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
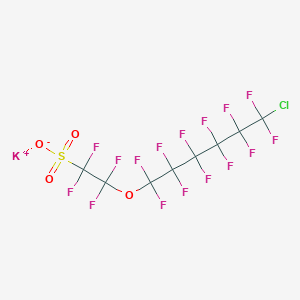
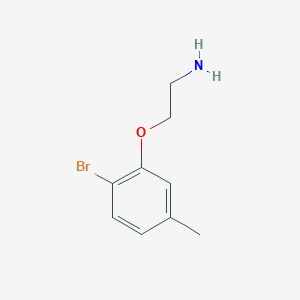
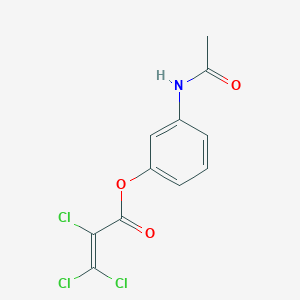

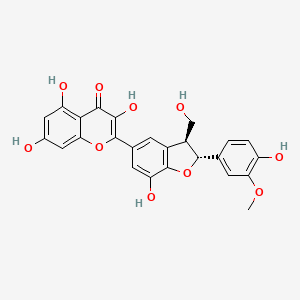

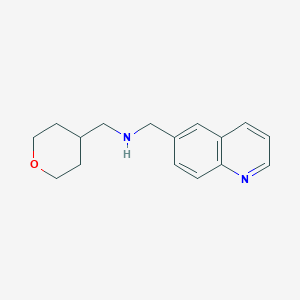
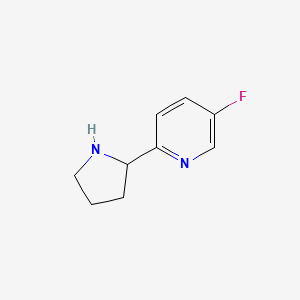
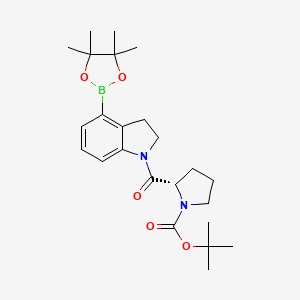
![(R)-N-((S)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12081481.png)

![(Cyclopropylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12081494.png)
![N-[7-(3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl)oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B12081507.png)
